molecular formula C16H15NO3 B050027 5-Acetyl-2-(phenylmethoxy)benzamide CAS No. 75637-30-8

5-Acetyl-2-(phenylmethoxy)benzamide

Cat. No. B050027
CAS RN: 75637-30-8
M. Wt: 269.29 g/mol
InChI Key: NTDLDXWJXHCHAA-UHFFFAOYSA-N
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Description

5-Acetyl-2-(phenylmethoxy)benzamide is a compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 . It is used in the field of neurology and is associated with research areas such as pain and inflammation, adrenergic receptors, neurotransmission, depression, Parkinson’s, schizophrenia, stress and anxiety . It is an intermediate of (R,R)-Labetalol, a specific competitive antagonist at both α-and β-adrenergic receptor sites .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-(phenylmethoxy)benzamide is represented by the canonical SMILES string: CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)N . This structure includes an acetyl group, a phenylmethoxy group, and a benzamide group .


Physical And Chemical Properties Analysis

5-Acetyl-2-(phenylmethoxy)benzamide is a yellow solid . It has a molecular weight of 269.3 and a molecular formula of C16H15NO3 . The compound’s solubility in different solvents, melting point, boiling point, and other physical and chemical properties are not specified in the search results.

Scientific Research Applications

  • Antimicrobial and Antioxidant Activities : A study by Yang et al. (2015) on compounds isolated from endophytic Streptomyces, including benzamide derivatives, revealed their antimicrobial and antioxidant activities. This highlights the potential use of benzamide compounds in microbial inhibition and oxidative stress reduction (Yang et al., 2015).

  • Anti-Tubercular Applications : Nimbalkar et al. (2018) synthesized novel derivatives of benzamide and evaluated them for anti-tubercular activity. Their study demonstrated promising activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Nimbalkar et al., 2018).

  • Antiarrhythmic Properties : Banitt et al. (1977) studied benzamides with trifluoroethoxy ring substituents and found them to have oral antiarrhythmic activity in mice. This suggests their potential use in treating arrhythmias (Banitt et al., 1977).

  • Histone Acetylation Modulation : Kraker et al. (2003) discovered that CI-994, a benzamide derivative, is a histone deacetylase (HDAC) inhibitor causing histone hyperacetylation in cells. This could be significant in cancer therapeutics (Kraker et al., 2003).

  • Biological Activity Analysis : Klasinc et al. (2009) performed photoelectron spectroscopy of various benzene-containing amides to determine their electronic structure and biological activity implications (Klasinc et al., 2009).

  • Analgesic and Antipyretic Properties : A study by Bavin et al. (1952) explored the analgesic and antipyretic properties of derivatives of salicylamide, a benzamide compound, indicating their potential use in pain relief and fever reduction (Bavin et al., 1952).

properties

IUPAC Name

5-acetyl-2-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)13-7-8-15(14(9-13)16(17)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLDXWJXHCHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997069
Record name 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-(phenylmethoxy)benzamide

CAS RN

75637-30-8
Record name 5-Acetyl-2-(phenylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75637-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-2-(phenylmethoxy)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075637308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyl-2-(benzyloxy)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-2-(phenylmethoxy)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.143
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EH Gold, W Chang, M Cohen, T Baum… - Journal of Medicinal …, 1982 - ACS Publications
(2) Present Address: Division of Cardiorenal Drug Products, US Food and Drug Administration HFD-110, Rockville, MD 20852.(3)(a) LH C. hunts and DT Collin, US Patent 4012444 (…
Number of citations: 91 pubs.acs.org

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